molecular formula C21H23NO4 B1613702 4'-Carboethoxy-2-morpholinomethyl benzophenone CAS No. 898750-20-4

4'-Carboethoxy-2-morpholinomethyl benzophenone

Cat. No.: B1613702
CAS No.: 898750-20-4
M. Wt: 353.4 g/mol
InChI Key: HNIGEOMMCBZFBC-UHFFFAOYSA-N
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Description

4’-Carboethoxy-2-morpholinomethyl benzophenone, also known as ethyl 4- [2- (morpholin-4-ylmethyl)benzoyl]benzoate, is a chemical compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.4 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 353.4 g/mol . It has a computed XLogP3-AA value of 2.9 , indicating its lipophilicity. It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 7 rotatable bonds . The topological polar surface area is 55.8 Ų . The compound has a complexity of 467 .

Scientific Research Applications

  • Antineoplastic Development : Research by Al‐Ghorbani et al. (2017) explored the synthesis of novel morpholine conjugated benzophenone analogues. These compounds showed significant antiproliferative activity against various types of neoplastic cells, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

  • Photochemistry Applications : Dormán et al. (2016) reviewed the use of benzophenone photophores in bioorganic chemistry and material science. Their unique photochemical properties, such as forming a biradicaloid triplet state upon excitation, enable applications in ligand-protein interactions, proteome profiling, and surface grafting (Dormán et al., 2016).

  • Unexpected Chemical Reactions : Liu et al. (2006) discovered an unexpected product, 4-(benzoylthiocarbonyl)morpholine, in the Willgerodt-Kindler reaction of acetophenone. This highlights the potential for benzophenone derivatives in uncovering novel chemical reactions and products (Liu et al., 2006).

  • Cellulose and Silica Photochemistry : Da Silva et al. (2003) studied the photochemistry of 4-chlorophenol on cellulose and silica. The research helps in understanding how benzophenone derivatives behave on different supports, which is crucial for environmental and material science applications (Da Silva et al., 2003).

  • Quantitative Structure–Cytotoxicity Relationship : A study by Shi et al. (2018) on 2-(N-cyclicamino)chromone derivatives, which are structurally related to benzophenone, provided insights into designing new anticancer drugs based on their tumor-specificity and cytotoxicity (Shi et al., 2018).

  • Photocrosslinking in Nanofiber Production : Research by Li et al. (2019) demonstrated the use of benzophenone in the photocrosslinking of poly(2-ethyl-2-oxazoline) nanofibers. This application is significant in the field of biomedical engineering, especially in drug delivery and tissue engineering (Li et al., 2019).

Properties

IUPAC Name

ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGEOMMCBZFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643531
Record name Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-20-4
Record name Ethyl 4-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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